(+)-cis-Dioxolane iodide
Overview
Description
(+)-cis-Dioxolane iodide is an organic compound that features a dioxolane ring with an iodide substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-Dioxolane iodide typically involves the iodination of a dioxolane precursor. One common method is the reaction of dioxolane with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(+)-cis-Dioxolane iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form dioxolane derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can yield dioxolane compounds with reduced iodide content.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido-dioxolane, cyano-dioxolane, or thiol-dioxolane derivatives. Oxidation reactions can produce dioxolane oxides, while reduction reactions can result in dioxolane alcohols or hydrocarbons.
Scientific Research Applications
(+)-cis-Dioxolane iodide has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: this compound is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of (+)-cis-Dioxolane iodide involves its interaction with various molecular targets. The iodide group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. Additionally, the dioxolane ring can undergo ring-opening reactions, which can further modify the compound’s reactivity and interaction with biological systems. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
Dioxolane: A parent compound without the iodide substituent, used in various chemical reactions and as a solvent.
Dioxolane Chloride: Similar to (+)-cis-Dioxolane iodide but with a chloride substituent, used in organic synthesis.
Dioxolane Bromide: Another halogenated dioxolane compound with a bromide substituent, also used in organic synthesis.
Uniqueness
This compound is unique due to the presence of the iodide group, which imparts distinct reactivity and chemical properties compared to its chloride and bromide counterparts. The iodide group is a better leaving group, making this compound more reactive in substitution reactions. Additionally, the larger atomic radius of iodine compared to chlorine and bromine can influence the steric and electronic properties of the compound, leading to different reaction outcomes and applications.
Properties
IUPAC Name |
trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBFOSBGWDTRO-KZYPOYLOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(O1)C[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC[C@H](O1)C[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349682 | |
Record name | (+)-cis-Dioxolane iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21795-59-5, 16709-43-6 | |
Record name | (Methyl(trimethylammonio)methyl)-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-cis-Dioxolane iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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